molecular formula C9H4F2N2O B12863421 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile

7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile

Cat. No.: B12863421
M. Wt: 194.14 g/mol
InChI Key: OUEZAQOKNSLHJJ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve high yields and short reaction times . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like copper ferrite nanocomposites . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4F2N2O

Molecular Weight

194.14 g/mol

IUPAC Name

7-(difluoromethyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H4F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H

InChI Key

OUEZAQOKNSLHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C#N)C(F)F

Origin of Product

United States

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